Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 6-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 6 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
Brand Name:
Vulcanchem
CAS No.:
824961-41-3
VCID:
VC20867418
InChI:
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC
Molecular Formula:
C25H25NO2
Molecular Weight:
371.5 g/mol
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-
CAS No.: 824961-41-3
Reference Standards
VCID: VC20867418
Molecular Formula: C25H25NO2
Molecular Weight: 371.5 g/mol
* For research use only. Not for human or veterinary use.

Description | JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 6-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 6 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes. |
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CAS No. | 824961-41-3 |
Product Name | Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- |
Molecular Formula | C25H25NO2 |
Molecular Weight | 371.5 g/mol |
IUPAC Name | (6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
Standard InChI | InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 |
Standard InChIKey | JCOOBICVPDFZNX-UHFFFAOYSA-N |
SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC |
Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC |
Appearance | Assay:≥98%A solution in methanol |
Synonyms | (6-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone |
PubChem Compound | 11372171 |
Last Modified | Apr 15 2024 |
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